molecular formula C24H25N3O5 B11154726 (2R)-(4-hydroxyphenyl)[({trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]ethanoic acid

(2R)-(4-hydroxyphenyl)[({trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]ethanoic acid

Cat. No.: B11154726
M. Wt: 435.5 g/mol
InChI Key: HPOJIXKMQZIEKG-AEJJIKPWSA-N
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Description

(2R)-(4-hydroxyphenyl)[({trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]ethanoic acid is a complex organic compound with a unique structure that combines a hydroxyphenyl group, a quinazolinone moiety, and a cyclohexylcarbonyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-(4-hydroxyphenyl)[({trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]ethanoic acid typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the cyclohexylcarbonyl group, and the attachment of the hydroxyphenyl group. Common synthetic routes may involve:

    Formation of Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of Cyclohexylcarbonyl Group: This step may involve the use of cyclohexylcarbonyl chloride in the presence of a base such as triethylamine.

    Attachment of Hydroxyphenyl Group: This can be done through a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2R)-(4-hydroxyphenyl)[({trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]ethanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted quinazolinones.

Scientific Research Applications

(2R)-(4-hydroxyphenyl)[({trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]ethanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-(4-hydroxyphenyl)[({trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]ethanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group may interact with enzymes or receptors, while the quinazolinone moiety can inhibit specific proteins involved in disease processes. The cyclohexylcarbonyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as gefitinib and erlotinib, which are used as anticancer agents.

    Hydroxyphenyl Compounds: Compounds like resveratrol, which have antioxidant properties.

Uniqueness

(2R)-(4-hydroxyphenyl)[({trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]ethanoic acid is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H25N3O5

Molecular Weight

435.5 g/mol

IUPAC Name

(2R)-2-(4-hydroxyphenyl)-2-[[4-[(4-oxoquinazolin-3-yl)methyl]cyclohexanecarbonyl]amino]acetic acid

InChI

InChI=1S/C24H25N3O5/c28-18-11-9-16(10-12-18)21(24(31)32)26-22(29)17-7-5-15(6-8-17)13-27-14-25-20-4-2-1-3-19(20)23(27)30/h1-4,9-12,14-15,17,21,28H,5-8,13H2,(H,26,29)(H,31,32)/t15?,17?,21-/m1/s1

InChI Key

HPOJIXKMQZIEKG-AEJJIKPWSA-N

Isomeric SMILES

C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)N[C@H](C4=CC=C(C=C4)O)C(=O)O

Canonical SMILES

C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)NC(C4=CC=C(C=C4)O)C(=O)O

Origin of Product

United States

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